Butyl 4-acetamidobenzoate

Description

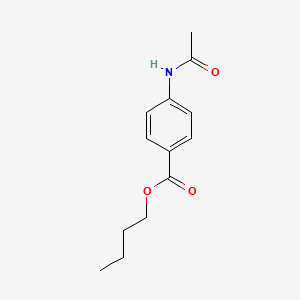

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-acetamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-5-7-12(8-6-11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCZFKFSOQONBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Butyl 4 Acetamidobenzoate and Analogs

Esterification Reactions and Optimizations

The formation of the butyl ester from 4-acetamidobenzoic acid is a key synthetic transformation. This can be achieved through direct esterification, transesterification, or by using activating agents to enhance the reactivity of the carboxylic acid.

Direct Esterification Approaches

Direct esterification, such as the Fischer esterification, is a classical and widely used method for synthesizing esters. jackwestin.comlibretexts.org This reaction involves heating the carboxylic acid (4-acetamidobenzoic acid) with an excess of the alcohol (butanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. jackwestin.comlibretexts.orgresearchgate.net The use of an excess of the alcohol helps to shift the reaction equilibrium towards the product side. libretexts.org The reaction is reversible, and the removal of water as it is formed can also drive the reaction to completion. athabascau.ca

For substrates containing basic groups, like the amino group in p-aminobenzoic acid, a stoichiometric amount of the acid catalyst is required because the basic group will neutralize the catalyst. researchgate.net While this applies to the precursor, the acetylated form (4-acetamidobenzoic acid) is less basic, potentially allowing for catalytic amounts of acid. An alternative to liquid acids is the use of solid acid catalysts, such as sulfuric acid absorbed on magnesium sulfate (B86663), which can facilitate a smooth esterification of various carboxylic acids with tert-butanol. e-bookshelf.de A more environmentally friendly approach involves the use of Eosin Y as a photoacid catalyst, which, when activated by visible light, can catalyze the esterification of carboxylic acids under mild conditions. chemrxiv.org

| Method | Catalyst | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Concentrated H₂SO₄ or HCl | Requires excess alcohol or water removal to shift equilibrium. Stoichiometric acid needed for basic substrates. | jackwestin.comlibretexts.orgresearchgate.net |

| Solid Acid Catalysis | H₂SO₄ on MgSO₄ | Facilitates esterification with tertiary alcohols. | e-bookshelf.de |

| Photoacid Catalysis | Eosin Y and visible light | Offers a green and sustainable method under mild conditions. | chemrxiv.org |

Transesterification Pathways

Transesterification is another viable route, which involves the conversion of one ester to another. For the synthesis of Butyl 4-acetamidobenzoate, a more readily available ester, such as methyl or ethyl 4-acetamidobenzoate, could be reacted with butanol in the presence of a catalyst. This method is particularly useful in industrial settings for modifying esters. nih.gov

Catalysts for transesterification can be acidic or basic. Boric acid and methylboronic acid have been shown to be effective and environmentally benign catalysts for the transesterification of β-keto esters. nih.gov Lanthanide metal oxides, such as Praseodymium(IV) oxide (PrO₂), have also been identified as highly active catalysts for transesterification, applicable to a wide range of substrates including the production of biodiesel. rsc.org Titanium alkoxides, like titanium(IV) butoxide, are also efficient catalysts for the transesterification of alkyl aminobenzoates. google.com The reaction often requires heating, and in some cases, the removal of the lower-boiling alcohol byproduct to drive the reaction to completion. google.com

Use of Activating Agents in Carboxylic Acid Activation

To circumvent the often harsh conditions of direct esterification, carboxylic acids can be activated to enhance their reactivity towards alcohols. Activating agents convert the carboxylic acid's hydroxyl group into a better leaving group.

Common activating agents include:

Thionyl chloride (SOCl₂): This reagent converts carboxylic acids into highly reactive acyl chlorides. libretexts.org The acyl chloride can then readily react with butanol to form the desired ester.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent that activates the carboxylic acid to form a good leaving group, which is then displaced by the alcohol. libretexts.org This method is common in peptide synthesis and can be applied to ester formation.

N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃): This combination can be used as an activating system for the esterification of carboxylic acids. researchgate.net

Aromatic Carboxylic Acid Anhydrides: In the Shiina esterification, aromatic carboxylic acid anhydrides, such as 4-trifluoromethylbenzoic anhydride (B1165640) (TFBA) in the presence of a Lewis acid catalyst, or 2-methyl-6-nitrobenzoic anhydride (MNBA) with a nucleophilic catalyst, are used as dehydration condensation agents to form esters from carboxylic acids and alcohols. wikipedia.org

Acylation of 4-Aminobenzoate (B8803810) Esters

An alternative synthetic strategy involves first preparing Butyl 4-aminobenzoate (Butamben) and then acetylating the amino group. Butamben itself can be synthesized by the esterification of 4-aminobenzoic acid with butanol. wikipedia.orgchemicalbook.com

Methods for N-Acetylation of Butyl 4-aminobenzoate

The N-acetylation of the amino group in Butyl 4-aminobenzoate can be achieved using various acetylating agents. A common and effective method is the reaction with acetic anhydride. nih.gov This reaction is typically straightforward and results in the formation of the amide bond. The amino group of p-aminobenzoic acid (PABA) and its derivatives can be readily acylated. nih.gov N-acetyltransferases (NAT) are enzymes that can also catalyze the N-acetylation of arylamines like PABA. ebi.ac.uk Biocatalytic methods, using enzymes like lipases, can also be employed for the selective acylation of amines. rsc.org

Selective Acylation Techniques

In molecules with multiple functional groups, selective acylation can be crucial. While Butyl 4-aminobenzoate has only one primary amine for acylation, in more complex analogs, chemoselectivity becomes important. The reactivity of different functional groups towards acylating agents can be exploited. For instance, amines are generally more nucleophilic than alcohols or phenols, allowing for selective N-acylation over O-acylation under controlled conditions. In peptide synthesis, mixed anhydrides are used to facilitate the acylation of aminobenzoic acids. google.com

| Route | Key Intermediate | Final Step | Typical Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Esterification First | 4-Acetamidobenzoic acid | Esterification | Butanol, H₂SO₄; Butanol, Ti(OBut)₄ (transesterification); Butanol, DCC | jackwestin.comlibretexts.orggoogle.com |

| Acylation First | Butyl 4-aminobenzoate | N-Acetylation | Acetic anhydride | nih.gov |

Multi-Step Synthesis from Precursors

The construction of the this compound molecule is often achieved through a linear sequence of reactions, starting from readily available precursors. The strategic order of these steps is crucial for maximizing yield and simplifying purification.

Reduction of Nitrobenzoic Acid Esters

A common and effective strategy for preparing the amino functionality of aminobenzoate esters is the reduction of a corresponding nitro compound. For the synthesis of this compound, this typically involves the preliminary synthesis of Butyl 4-nitrobenzoate, which is then reduced to Butyl 4-aminobenzoate (Butamben). The final step is the acetylation of the amino group.

The initial esterification of 4-nitrobenzoic acid with n-butanol produces Butyl 4-nitrobenzoate. wikipedia.orgchemicalbook.com Subsequently, the nitro group of this intermediate is reduced to a primary amine. This transformation is a cornerstone of aromatic amine synthesis and can be accomplished using various reagents and conditions. athabascau.ca Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is a widely used method, though it requires careful handling of hydrogen gas and flammable catalysts. orgsyn.orgresearchgate.net

Alternative reduction methods that avoid high-pressure hydrogenation are frequently employed. These include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). athabascau.casciencemadness.org More environmentally benign and selective methods have also been developed. For instance, the use of indium metal in aqueous ethanol (B145695) with ammonium (B1175870) chloride provides an effective reduction of nitroarenes while leaving other functional groups like esters intact. orgsyn.org

A variety of other reducing systems have been reported for the reduction of nitroarenes, highlighting the versatility of this approach. sciencemadness.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Esters

| Reducing Agent/System | Conditions | Substrate Example | Product | Notes |

| Indium / NH₄Cl | Aqueous Ethanol, Reflux | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | Good selectivity; ester group is unaffected. orgsyn.org |

| Catalytic Hydrogenation (Pd/C) | H₂ gas, various solvents | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | An efficient, atom-economical method. researchgate.net |

| Tin (Sn) / HCl | Acidic medium | 4-Nitrotoluene | 4-Methylaniline | A classic method for nitro group reduction. athabascau.ca |

| Iron (Fe) / HCl | Acidic medium | Nitroarenes | Anilines | A common alternative to tin-based reductions. sciencemadness.org |

| Hydrazine (B178648) glyoxylate (B1226380) / Zn or Mg | Room Temperature | Aromatic nitro compounds | Aromatic amines | Rapid reduction under mild conditions. niscpr.res.in |

Following the reduction to Butyl 4-aminobenzoate, the final product is obtained by acetylation of the amino group, typically using acetic anhydride or acetyl chloride.

Sequential Functional Group Transformations

The order in which functional groups are introduced and manipulated is a critical aspect of multi-step synthesis. In the case of this compound, different synthetic routes can be devised, each with its own set of advantages and challenges.

Route 1: Esterification → Reduction → Acetylation This is a common pathway starting from 4-nitrobenzoic acid. wikipedia.orgchemicalbook.com

Esterification: 4-nitrobenzoic acid is reacted with butanol to form Butyl 4-nitrobenzoate.

Reduction: The nitro group is reduced to an amino group, yielding Butyl 4-aminobenzoate.

Acetylation: The amino group is acetylated to give the final product, this compound.

Route 2: Acetylation → Esterification This route begins with 4-aminobenzoic acid (PABA).

Acetylation: The amino group of PABA is first protected by acetylation to form 4-acetamidobenzoic acid. This step prevents the basic amino group from interfering with subsequent acid-catalyzed esterification.

Esterification: The resulting 4-acetamidobenzoic acid is then esterified with butanol to yield this compound.

The choice of sequence is often dictated by the reaction conditions of each step. For example, attempting to reduce a nitro group after introducing an ester can be problematic if the reduction conditions (e.g., strong acid) could also hydrolyze the ester. athabascau.ca Similarly, performing esterification on a molecule with both an acidic carboxyl group and a basic amino group, like PABA, can lead to difficult separations and the need for stoichiometric amounts of acid catalyst. athabascau.caresearchgate.net Protecting the amine via acetylation first can circumvent this issue.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are often more efficient, selective, and environmentally friendly than stoichiometric reactions.

Acid and Base Catalysis in Ester Formation

The formation of the ester bond in this compound is typically achieved through Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. researchgate.net

When synthesizing this compound from 4-acetamidobenzoic acid and butanol, a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) is used. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net To drive the equilibrium towards the product, an excess of the alcohol (butanol) can be used, or water can be removed as it is formed. athabascau.ca

If the synthesis starts with 4-aminobenzoic acid (PABA), the presence of the basic amino group necessitates the use of a stoichiometric amount of acid. The amino group is protonated by the acid catalyst, forming an ammonium salt. This prevents the amino group from interfering with the reaction but requires additional acid to be available to catalyze the esterification. researchgate.net

Recent research has explored the use of solid acid catalysts as recoverable and greener alternatives to homogeneous mineral acids. For example, a solid acid catalyst derived from fly ash has demonstrated high efficiency in the esterification of 4-aminobenzoic acid. researchgate.net

Table 2: Catalysts for Esterification of 4-Aminobenzoic Acid and Derivatives

| Catalyst | Reactants | Conditions | Yield | Reference |

| H₂SO₄ (stoichiometric) | p-Aminobenzoic acid, Ethanol | Reflux | Not specified | researchgate.net |

| Solid Acid from Fly Ash | 4-Aminobenzoic acid, Methanol (B129727) | 95 °C, 135 min | 98% | researchgate.net |

| Amberlyst-15 | Glycerol, Benzoic acid | 110 °C | Not specified | iiste.org |

Palladium-Catalyzed Amination Routes to Precursors

A powerful modern approach for forming the crucial C-N bond in aminobenzoate precursors is the Buchwald-Hartwig amination. snnu.edu.cn This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This method could be applied to synthesize Butyl 4-aminobenzoate by coupling an ammonia (B1221849) equivalent with Butyl 4-halobenzoate (e.g., Butyl 4-bromobenzoate).

The reaction mechanism involves a catalytic cycle with a Pd(0) species. The key steps are oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination hinges on the choice of ligand coordinated to the palladium center. The development of various generations of phosphine (B1218219) ligands has significantly expanded the reaction's scope and utility.

First-generation catalysts often utilized ligands like P(o-tolyl)₃. snnu.edu.cn

Bidentate phosphine ligands , such as BINAP and DPPF, provided more reliable results for coupling with primary amines. wikipedia.org

Sterically hindered, electron-rich monophosphine ligands (e.g., BrettPhos, RuPhos) have further improved catalyst performance, allowing for reactions under milder conditions with a broader range of substrates. researchgate.net

The reaction is versatile and can be performed with various bases, including sodium tert-butoxide and, more recently, inexpensive alkali metal hydroxides. libretexts.orgresearchgate.net This catalytic route represents a significant advancement over traditional methods for synthesizing aromatic amines, which often require harsh conditions. wikipedia.org

Table 3: Overview of Buchwald-Hartwig Amination for Aryl Amine Synthesis

| Catalyst System | Key Features | Typical Substrates | Reference |

| Pd-catalyst / P(o-tolyl)₃ | Early generation ligand system. | Secondary amines with aryl bromides. | snnu.edu.cn |

| Pd-catalyst / BINAP or DPPF | Bidentate phosphine ligands. | Extended scope to primary amines. | wikipedia.org |

| Pd-precatalyst / Biarylphosphine Ligands (e.g., RuPhos) | Highly active and versatile. | Broad scope of aryl halides and amines. | beilstein-journals.org |

| Pd[P(t-Bu)₃]₂ / Aqueous Hydroxide (B78521) | Uses inexpensive, air-stable base. | Aryl chlorides and bromides with various amines. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular-level stretching and bending of chemical bonds. Each vibration corresponds to a specific energy, providing a unique fingerprint of the molecule's functional groups.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in Butyl 4-acetamidobenzoate. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of its amide, ester, aromatic, and alkyl moieties.

Key vibrational frequencies are associated with the N-H bond of the amide group, the carbonyl (C=O) groups of both the amide and the ester, the aromatic ring, and the C-H bonds of the butyl and acetyl groups. The presence of two separate carbonyl stretching frequencies is a hallmark of the molecule, confirming the existence of both the amide and ester functionalities. While a specific spectrum for this compound is not widely published, data from its isomer, tert-butyl 4-(acetamido)benzoate, provides very close approximations for the core functional groups. rsc.org

Table 1: Characteristic FTIR Absorption Bands for this compound (approximated)

| Vibrational Frequency (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3300-3260 | N-H Stretch | Secondary Amide |

| ~3100-3000 | Aromatic C-H Stretch | Benzene (B151609) Ring |

| ~2960-2870 | Aliphatic C-H Stretch | Butyl & Acetyl Groups |

| ~1710-1700 | Ester C=O Stretch | Butyl Ester |

| ~1680-1670 | Amide I (C=O Stretch) | Acetamido Group |

| ~1600, ~1530 | C=C Ring Stretch & Amide II (N-H Bend) | Aromatic Ring & Amide |

| ~1270 | Ester C-O Stretch | Butyl Ester |

Raman spectroscopy offers complementary information to FTIR, as it detects vibrations that induce a change in the molecule's polarizability. nih.gov For this compound, strong Raman signals are expected for the symmetric vibrations of the aromatic ring and the C=C bonds, which are often weak in FTIR. The C=O stretching vibrations of the ester and amide groups are also readily observable. spectroscopyonline.comnih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify Raman signals by adsorbing the analyte onto a metallic nanostructured surface. While specific SERS studies on this compound are not prevalent in the literature, this method could be employed to detect trace amounts of the compound or to study its orientation on surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise carbon-hydrogen framework of an organic molecule. Through 1D and 2D NMR experiments, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, the integration values reveal the number of protons for each signal, and the splitting patterns (multiplicity) show the number of neighboring protons.

The spectrum displays distinct signals for the aromatic protons, the four different methylene (B1212753) and methyl groups of the butyl chain, the methyl group of the acetyl moiety, and the amide proton. By combining spectral data from the precursor Butyl 4-aminobenzoate (B8803810) and the isomer tert-butyl 4-acetamidobenzoate, a highly accurate expected spectrum can be constructed. rsc.orgchemicalbook.com

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to ester) |

| ~7.8 (broad) | s | 1H | Amide N-H |

| ~7.58 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to amide) |

| ~4.28 | t, J ≈ 6.6 Hz | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~2.20 | s | 3H | -NH-CO-CH₃ |

| ~1.75 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~1.48 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |

| ~0.98 | t, J ≈ 7.4 Hz | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. The spectrum for this compound will show distinct signals for the two carbonyl carbons (ester and amide), the six aromatic carbons (four of which are unique due to symmetry), the four carbons of the butyl chain, and the single carbon of the acetyl methyl group.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.7 | Amide Carbonyl (C=O) |

| ~166.0 | Ester Carbonyl (C=O) |

| ~142.0 | Aromatic C (C-NH) |

| ~130.5 | Aromatic CH (ortho to ester) |

| ~127.0 | Aromatic C (C-COO) |

| ~118.7 | Aromatic CH (ortho to amide) |

| ~64.8 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~30.8 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~24.7 | -NH-CO-CH₃ |

| ~19.3 | -O-CH₂-CH₂-CH₂-CH₃ |

| ~13.8 | -O-CH₂-CH₂-CH₂-CH₃ |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the complex structure of this compound by revealing through-bond correlations between nuclei. youtube.comthieme-connect.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H couplings, typically over two or three bonds. github.io For this compound, it would show clear cross-peaks connecting the adjacent protons along the butyl chain: the O-CH₂ protons would correlate with the adjacent CH₂, which in turn would correlate with the next CH₂, and finally with the terminal CH₃ group. This confirms the linear nature of the butyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). ustc.edu.cnpressbooks.pub An HSQC spectrum would show a cross-peak for every C-H bond in the molecule, definitively linking the proton signals in Table 2 with their corresponding carbon signals in Table 3. For example, the proton signal at ~4.28 ppm would correlate with the carbon signal at ~64.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for piecing together the molecular skeleton by showing correlations between protons and carbons that are two to four bonds away. youtube.comuio.no Key HMBC correlations would provide undeniable proof of the structure:

The protons of the O-CH₂ group (~4.28 ppm) would show a correlation to the ester carbonyl carbon (~166.0 ppm), confirming the ester linkage.

The protons of the acetyl methyl group (~2.20 ppm) would correlate to the amide carbonyl carbon (~168.7 ppm), confirming the acetamido group.

The aromatic protons would show correlations to various carbons within the ring and, crucially, to the ester and amide-linked quaternary carbons, confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO3 |

This data is derived from the compound's known molecular formula and serves as a theoretical value for HRMS measurements. ontosight.ai

Fragmentation analysis in mass spectrometry involves breaking the molecule into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that aids in structural elucidation. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

In the context of related benzoate (B1203000) esters, fragmentation typically occurs at the ester linkage and adjacent to the carbonyl group. libretexts.orgcsun.edu For this compound, characteristic fragmentation would be expected to involve the loss of the butyl group or cleavage of the amide bond. While a specific mass spectrum for this compound was not found, analysis of its structural isomer, Butamben (Butyl 4-aminobenzoate), by electron ionization mass spectrometry reveals key fragmentation pathways that can be inferred for the target compound. nist.gov

Table 2: Predicted Major Fragmentation Peaks for this compound (Inferred from Analogous Structures)

| m/z (mass-to-charge ratio) | Predicted Fragment | Description |

|---|---|---|

| 235 | [M]+ | Molecular ion |

| 179 | [M - C4H8]+ | Loss of butene via McLafferty rearrangement |

| 137 | [M - C4H9O2]+ | Loss of the butyl ester group |

This table presents predicted fragmentation patterns based on the general behavior of esters and related compounds in mass spectrometry. libretexts.orgcsun.edu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from a ground state to a higher energy state. researchgate.netbioglobax.com The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. vscht.cz For this compound, the aromatic ring and the carbonyl group of the ester and amide functions constitute the primary chromophores. While specific experimental UV-Vis data for this compound is not detailed in the provided search results, the absorption maxima can be predicted based on similar structures. For instance, a study on butyl 4-hydroxybenzoate (B8730719) reported a lower cut-off wavelength of 293 nm. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Chromophore |

|---|

This prediction is based on the UV-Vis characteristics of structurally similar aromatic esters and benzoic acid derivatives. researchgate.net

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, provides insights into the electronic excited states of a molecule. Studies on related compounds, such as lanthanide coordination polymers with 4-acetamidobenzoate, have investigated their luminescent properties. researchgate.net Research on other benzoate derivatives has also detailed their photoluminescent behaviors. acs.org However, specific photoluminescence data for this compound was not found in the available literature. Further experimental investigation would be required to characterize its emission spectrum, quantum yield, and excited-state lifetimes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of computational chemistry, applying the principles of quantum mechanics to predict molecular properties. These calculations allow for the precise determination of the electronic structure and energy of molecules.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for optimizing molecular geometry to find the most stable conformation (a minimum on the potential energy surface). faccts.de For Butyl 4-acetamidobenzoate, DFT calculations, typically using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict key structural parameters. ufv.brnih.gov

The optimization process systematically alters the molecule's geometry to minimize its total energy, yielding precise values for bond lengths, bond angles, and dihedral angles. These parameters define the molecule's shape, including the orientation of the butyl group relative to the benzoate (B1203000) ring and the planarity of the acetamido group. The electronic structure, derived from these calculations, provides a map of the electron density distribution across the molecule. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Note: The following data is illustrative, based on theoretical principles for a molecule of this type, as specific published experimental values for comprehensive DFT analysis are not available.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C=O (amide) | ~1.23 Å | |

| N-C (amide) | ~1.36 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-N-C (amide) | ~122° | |

| Dihedral Angle | C-C-O-C (ester) | ~180° (trans) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data. escholarship.org Methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy predictions. escholarship.org

For this compound, these methods can be employed to calculate a very precise total electronic energy. This is useful for constructing accurate potential energy surfaces to study reaction mechanisms and predict activation barriers. While computationally more demanding than DFT, ab initio calculations serve as a benchmark for assessing the accuracy of less intensive methods. wisc.edu They can provide reliable predictions of reaction energies, which are crucial for understanding the molecule's thermodynamic stability and kinetic reactivity. mit.edu

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. The analysis of these orbitals is fundamental to understanding electronic transitions and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wuxibiology.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. jetjournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org For this compound, the HOMO is expected to be localized primarily on the electron-rich acetamido group and the benzene (B151609) ring, while the LUMO is likely centered on the electron-withdrawing carbonyl groups and the aromatic ring. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative and represents typical values for similar aromatic esters.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular bonding interactions. mdpi.comufv.br It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.de

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound (Note: This table presents hypothetical but plausible intramolecular interactions and their stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) on Amide | π* (C=O) of Amide | ~45-55 |

| LP (N) on Amide | π* (C-C) of Ring | ~30-40 |

| LP (O) on Ester | π* (C=O) of Ester | ~50-60 |

Reactivity and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species, revealing sites susceptible to electrophilic and nucleophilic attack. preprints.org

The MEP map is color-coded to indicate different regions of electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atoms of both the ester and amide groups due to their high electronegativity and the presence of lone pairs. The most positive regions would be found around the amide hydrogen (N-H) and the hydrogens of the butyl chain, indicating their susceptibility to interaction with nucleophiles. The aromatic ring would exhibit a mixed potential, with a slightly negative π-face and positive potential around the ring hydrogens.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the chemical reactivity of a molecule. researchgate.net It maps the electrostatic potential onto a constant electron density surface, visually representing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. uni-muenchen.de

The MEP map uses a color-coded scheme where different colors denote varying levels of electrostatic potential. uni-muenchen.de Typically, red areas indicate regions of high electron density and negative potential, making them attractive sites for electrophilic attack. Conversely, blue areas signify regions of low electron density and positive potential, which are favorable for nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow areas represent neutral or near-neutral potential. acs.org

For this compound, the MEP surface would highlight specific reactive zones:

Negative Regions (Red/Yellow): The carbonyl oxygen atoms of both the ester and amide groups are expected to be the most electron-rich sites. These areas are the primary targets for electrophiles and hydrogen bond donors.

Positive Regions (Blue): The hydrogen atom of the N-H group in the acetamido moiety is anticipated to be the most electron-deficient region, making it a likely site for interaction with nucleophiles or hydrogen bond acceptors.

Aromatic Ring: The benzene ring will exhibit a complex potential distribution, generally being electron-rich (negative potential) above and below the plane, making it susceptible to electrophilic aromatic substitution, while the ring hydrogen atoms will show a more positive potential.

This analysis provides a predictive framework for how this compound will interact with other molecules, guiding the understanding of its binding mechanisms and reaction pathways. researchgate.net

Local Reactivity Descriptors

To quantify the reactivity of specific atomic sites within this compound, local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are employed. These descriptors offer a more nuanced view than MEP analysis alone. nih.govias.ac.in

Fukui Functions: The Fukui function, ƒ(r), is a key descriptor that identifies which atoms in a molecule are most likely to accept or donate electrons. ias.ac.inresearchgate.net It is calculated from the change in electron density as an electron is added to or removed from the system. Condensed Fukui functions (ƒk) simplify this by assigning a value to each atom (k).

ƒk+: Indicates the susceptibility of an atom to nucleophilic attack (attack by an electron donor). A higher value points to a more reactive site for accepting electrons. For this compound, the carbonyl carbons are expected to have high ƒk+ values.

ƒk-: Indicates the susceptibility of an atom to electrophilic attack (attack by an electron acceptor). A higher value suggests a greater propensity to donate electrons. The nitrogen atom and the carbonyl oxygens are predicted to have significant ƒk- values.

ƒk0: Predicts reactivity towards radical attack. ias.ac.in

Dual Descriptor: The dual descriptor, Δƒ(r), offers an even more precise tool. It is defined as the difference between the nucleophilic and electrophilic Fukui functions. researchgate.net It can unambiguously identify sites for nucleophilic (where Δƒ(r) > 0) and electrophilic (where Δƒ(r) < 0) attack, often providing a clearer picture than the Fukui function alone by minimizing issues related to electron density relaxation. researchgate.net

These descriptors are invaluable for predicting regioselectivity in chemical reactions involving this compound. nih.gov

Conformational Analysis and Stability

The flexibility of the butyl chain and the rotatable bonds connected to the benzene ring mean that this compound can exist in multiple conformations. Understanding the relative stability of these conformers is essential, as the lowest energy conformation typically dictates the molecule's observed properties.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape of a molecule and identify its most stable structures. researchgate.net This is achieved by systematically rotating one or more dihedral angles in increments and calculating the molecule's potential energy at each step. researchgate.net

For this compound, key dihedral angles for a PES scan would include:

Rotation around the C(ring)-C(ester) bond.

Rotation around the O-C(butyl) bond of the ester group.

Rotation around the N-C(ring) bond of the amide group.

Rotations within the n-butyl chain.

The resulting plot of energy versus dihedral angle reveals energy minima, corresponding to stable conformers, and energy maxima, which represent transition states between conformers. Studies on similar molecules like Butamben (butyl 4-aminobenzoate) confirm that relaxed PES scans are effective in predicting the most stable conformers. researchgate.net This analysis is critical for determining the molecule's preferred three-dimensional shape.

Thermodynamic Property Calculations

Computational chemistry allows for the accurate prediction of key thermodynamic properties, providing data that can be difficult or time-consuming to obtain experimentally. usgs.gov These calculations are typically performed for the molecule's optimized, lowest-energy conformer.

For this compound, important calculated thermodynamic parameters would include:

| Thermodynamic Property | Description | Predicted Significance for this compound |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. mdpi.com | Indicates the compound's intrinsic stability relative to its elements. A more negative value suggests greater stability. |

| Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy for the formation of the compound from its elements. | Determines the spontaneity of the formation reaction under standard conditions. |

| Entropy (S°) | A measure of the molecular disorder or randomness. | Reflects the molecule's complexity and flexibility. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of one mole of the substance by one degree Kelvin. chemeo.com | Important for understanding how the molecule stores thermal energy. |

This table is illustrative. Precise values require specific quantum chemical calculations.

Data for the closely related compound Butyl 4-aminobenzoate (B8803810), shows a calculated standard Gibbs free energy of formation (ΔfG°) of -22.95 kJ/mol. chemeo.com Similar computational approaches would yield corresponding values for this compound, providing fundamental data for process modeling and chemical engineering applications. mdpi.com

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-pi-acceptor (D-π-A) structures often exhibit significant NLO properties.

This compound possesses such a framework, with the acetamido group acting as an electron donor and the butyl ester group as an electron acceptor, connected through the π-system of the benzene ring. Theoretical calculations, particularly using DFT, can predict a molecule's NLO potential by determining its hyperpolarizability. nih.gov

The key parameters for NLO prediction are:

First Hyperpolarizability (β): This tensor quantity measures the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material.

Third-Order Hyperpolarizability (γ): This value relates to the third-order NLO response. acs.org

Computational studies on similar aminobenzoate derivatives have demonstrated their potential for NLO applications by calculating these hyperpolarizabilities. acs.orgresearchgate.net The charge transfer characteristics, which can be visualized with MEP maps and analyzed via frontier molecular orbitals (HOMO-LUMO), are directly linked to the magnitude of the NLO response. nih.gov A small HOMO-LUMO energy gap often correlates with a larger hyperpolarizability. Predicting these properties for this compound is the first step in assessing its suitability for advanced optical materials.

Crystal Engineering and Solid State Studies

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. tcichemicals.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the crystal system, space group, and unit cell dimensions, as well as detailed molecular conformation and intermolecular interactions. wisc.edu

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is obtained from the systematic absences and the symmetry of the diffraction pattern collected during an SCXRD experiment.

While a definitive determination for Butyl 4-acetamidobenzoate is not present in the available literature, studies on analogous compounds provide insight into what might be expected. For instance, lanthanide complexes involving the 4-acetamidobenzoate ligand have been synthesized and structurally characterized, often revealing complex crystal systems. osti.goviaea.org Additionally, the closely related compound, Butamben (Butyl 4-aminobenzoate), has been found to crystallize in the monoclinic space group P21/c. upc.edu It is plausible that this compound would crystallize in a similar common space group.

The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal lattice. These parameters are determined with high precision from the positions of the diffracted X-ray beams. Analysis of the atomic coordinates obtained from the crystal structure solution allows for a detailed examination of the molecular conformation, including bond lengths, bond angles, and torsion angles.

In the absence of specific data for this compound, the crystallographic data for a related Schiff base of ethyl 4-aminobenzoate (B8803810), (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate, is presented below as an example of the type of information obtained from an SCXRD study. scirp.orgoalib.comscirp.org

Table 1: Crystal Data and Structure Refinement for (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate

| Parameter | Value |

|---|---|

| Empirical formula | C₂₁H₁₅NO₃ |

| Formula weight | 329.35 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.1589(8) Å |

| b = 21.2003(17) Å | |

| c = 8.4502(7) Å | |

| α = 90° | |

| β = 106.972(2)° | |

| γ = 90° | |

| Volume | 1569.3(2) ų |

For this compound, the conformation of the butyl chain would be of particular interest, as its flexibility can lead to different packing arrangements and potentially polymorphism.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It is particularly useful for phase identification, assessment of sample purity, and for studying crystalline materials that are not available as single crystals.

A PXRD pattern is a fingerprint of a crystalline solid. Each crystalline phase has a unique diffraction pattern, characterized by the positions and intensities of the diffraction peaks. By comparing the experimental PXRD pattern of a sample to a database of known patterns, the crystalline phases present in the sample can be identified. This is also a powerful method for assessing the purity of a sample, as the presence of crystalline impurities will result in additional peaks in the diffraction pattern.

For a compound whose single crystal structure is known, a theoretical PXRD pattern can be simulated from the SCXRD data. upc.edu Comparison of an experimental PXRD pattern with the simulated pattern is a crucial step in materials characterization. A good match between the two patterns confirms that the bulk material has the same crystal structure as the single crystal used for the initial structure determination. Any significant differences could indicate the presence of polymorphism, a different crystalline phase, or preferred orientation in the powder sample.

Supramolecular Interactions in the Solid State

The solid-state structure of a molecular crystal is determined by the intricate network of non-covalent interactions between the constituent molecules. bbau.ac.infortunejournals.com These interactions, although weaker than covalent bonds, are directional and play a crucial role in the self-assembly of molecules into a stable crystalline lattice. For this compound, several types of supramolecular interactions are expected to be significant.

The presence of an amide group allows for the formation of strong hydrogen bonds, typically with the amide N-H group acting as a hydrogen bond donor and the amide C=O group acting as a hydrogen bond acceptor. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal structure.

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration for pharmaceutical compounds as different polymorphs can exhibit distinct physical properties. upc.eduresearchgate.net Butyl 4-aminobenzoate (butamben), a closely related compound, is known to be dimorphic, existing as Form I and Form II. upc.edu The two polymorphs of butamben show an enantiotropic relationship, with a small enthalpy difference between them. upc.edu

Given that this compound also possesses the potential for forming different hydrogen bonding and packing arrangements, it is plausible that it could also exhibit polymorphism. researchgate.net Crystallization engineering involves the rational design and control of crystallization processes to obtain a desired polymorphic form with specific properties. This can be achieved by carefully selecting solvents, controlling the rate of cooling or evaporation, and introducing additives that can influence the nucleation and growth of a particular crystal form. The study of polymorphism in this compound is essential for ensuring the consistency and performance of any potential pharmaceutical formulations. researchgate.net

Chemical Reactivity and Derivatization Chemistry

Reactions Involving the Acetamido Group

The acetamido group, a substituted amide, presents opportunities for both hydrolysis and substitution reactions, allowing for the modification of this portion of the molecule.

Hydrolysis Studies

The amide linkage of the acetamido group can be cleaved through hydrolysis. This reaction, which can be catalyzed by either an acid or a base, results in the formation of the corresponding amine. dalalinstitute.com Specifically, hydrolysis of Butyl 4-acetamidobenzoate would yield Butyl 4-aminobenzoate (B8803810). This transformation is significant as it converts the amide back to the primary amine, a functional group that can undergo a different set of reactions, such as diazotization. mdpi.comnih.gov

The general mechanism for acid-catalyzed amide hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. dalalinstitute.com Conversely, base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. dalalinstitute.com While this reaction is fundamental, specific kinetic studies or detailed reaction conditions focused solely on this compound are not extensively detailed in the surveyed literature.

N-Substitution Reactions

While N-substitution of the acetamido group in this compound is theoretically possible, the existing literature more commonly describes the acylation of the parent amine, Butyl 4-aminobenzoate, to form various N-substituted derivatives. For instance, the reaction of Butyl 4-aminobenzoate with different acylating agents can yield a wide range of amides. This approach is often preferred for creating diversity at this position. acs.org

Reactions at the Ester Moiety

The butyl ester group is another key site for chemical transformations, including transesterification, amidation, and hydrolysis.

Transesterification Reactions

Transesterification is a process where the butyl group of the ester is exchanged with a different alcohol. google.com This reaction is typically catalyzed by an acid or a base and is often driven to completion by using an excess of the new alcohol or by removing the released butanol. googleapis.com For example, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst like zinc dust or a Zr-based metal-organic framework would be expected to produce Methyl 4-acetamidobenzoate. mdpi.comresearchgate.net This type of reaction is crucial for modifying the ester portion of the molecule, which can alter its physical properties like solubility and boiling point. googleapis.com

Table 1: Examples of Transesterification Reactions

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| Alkyl p-aminobenzoate | Glycol | Transesterification catalyst | Alkanediol-diaminobenzoate |

| Soybean Oil | Methanol | UiO-66 (Zr-based MOF) | Fatty Acid Methyl Esters (Biodiesel) |

This table presents generalized examples of transesterification reactions similar to what this compound could undergo. Specific data for this compound was not available.

Amidation and Hydrolysis of the Ester

The ester group can undergo hydrolysis back to the parent carboxylic acid, 4-acetamidobenzoic acid. libretexts.org This reaction can be performed under acidic or basic conditions. dalalinstitute.com Acid-catalyzed hydrolysis is a reversible equilibrium process, whereas basic hydrolysis, known as saponification, is irreversible and drives the reaction to completion by forming the carboxylate salt. libretexts.org

Additionally, the ester can be converted into an amide through a reaction with an amine. This amidation process would replace the butoxy group (-OBu) with a substituted or unsubstituted amino group, yielding an N-substituted 4-acetamidobenzamide.

Table 2: Hydrolysis Reactions of Esters

| Ester | Condition | Products |

|---|---|---|

| Butyl acetate (B1210297) | Acidic (H₂O, H⁺) | Acetic acid and 1-butanol (B46404) libretexts.org |

| Ethyl acetate | Basic (NaOH) | Sodium acetate and ethanol (B145695) libretexts.org |

This table provides examples of ester hydrolysis analogous to the reactivity of this compound.

Reactions at the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating acetamido group. This group directs incoming electrophiles primarily to the ortho position (relative to the acetamido group), as the para position is already occupied by the ester.

Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the ring.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the ring.

For example, a related compound, ethyl 4-acetamidobenzoate, serves as a precursor in multi-step syntheses where the aromatic ring is modified, such as in the preparation of ethyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoates. researchgate.net This indicates the feasibility of performing substitutions on the ring at the position ortho to the acetamido group.

Furthermore, the amino group, if regenerated by hydrolysis of the acetamido group, can be converted to a diazonium salt. pku.edu.cn This diazonium intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide variety of substituents, including halides, cyano groups, and others, onto the aromatic ring. pku.edu.cn

Electrophilic Aromatic Substitution

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class in which an atom, typically hydrogen, is replaced by an electrophile. wikipedia.orgdalalinstitute.com The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.

The acetamido group (-NHCOCH₃) is an activating group, meaning it increases the rate of electrophilic substitution relative to benzene. masterorganicchemistry.com Through resonance, the nitrogen atom donates its lone pair of electrons into the π-system of the ring, increasing the electron density at the ortho and para positions. wikipedia.orgdalalinstitute.com This makes the acetamido group a powerful ortho-, para-director.

Conversely, the butyl carboxylate group (-COOBu) is a deactivating group, withdrawing electron density from the ring through both induction and resonance, thus slowing the reaction rate. It acts as a meta-director.

In this compound, these two groups are situated para to each other. Their directing effects converge on the same carbon atoms: the positions ortho to the activating acetamido group (C3 and C5) are the same as the positions meta to the deactivating carboxylate group. Consequently, electrophilic attack is strongly directed to the C3 and C5 positions.

A prominent example of this reactivity is the nitration of closely related alkyl 4-alkanoylamino-benzoates. google.com The introduction of a nitro group (-NO₂) onto the aromatic ring is a classic SEAr reaction. Research has demonstrated that the nitration of substrates like alkyl 4-alkanoylamino-3-alkyl-benzoates can be achieved with high regioselectivity, yielding the 5-nitro derivative. google.com This transformation is typically accomplished using a mixture of nitric acid and sulfuric acid at controlled low temperatures. google.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com

Table 1: Representative Conditions for Electrophilic Nitration of an Alkyl 4-Alkanoylamino-benzoate Derivative

| Parameter | Condition | Source |

|---|---|---|

| Substrate | Alkyl 4-alkanoylamino-3-alkyl-benzoate | google.com |

| Reagents | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | google.com |

| Molar Ratio (example) | ~2 mol H₂SO₄, ~2 mol HNO₃ per mol of substrate | google.com |

| Temperature | -20 °C to +10 °C, preferably -5 °C to +5 °C | google.com |

| Product | Alkyl 4-alkanoylamino-3-alkyl-5-nitrobenzoate | google.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnobelprize.org For these reactions to occur on an aromatic ring, a leaving group, typically a halide (I, Br, Cl) or a triflate, is required.

A common synthetic strategy would involve the initial halogenation of this compound (an electrophilic aromatic substitution reaction as described in 6.3.1) to install a bromine or iodine atom at the C3 position. This halogenated derivative then becomes a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. researchgate.netnobelprize.org

The general mechanism for these processes involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Palladium(0) complex. nobelprize.org This is followed by a transmetalation step (in Suzuki reactions) or coordination/insertion (in Heck reactions), and the cycle concludes with a reductive elimination step that forms the new bond and regenerates the Pd(0) catalyst. nobelprize.org

For instance, the Buchwald-Hartwig amination, a C-N cross-coupling reaction, has been successfully applied to derivatives of aminobenzoates. Studies have shown the coupling of ethyl 4-aminobenzoate with aryl chlorides, demonstrating that the aminobenzoate scaffold is compatible with these catalytic systems. nih.gov A similar approach could be envisioned for a halogenated this compound derivative to synthesize more complex aniline (B41778) derivatives.

Table 2: Generalized Scheme for a Suzuki Cross-Coupling Reaction

| Step | Reaction | Reagents & Conditions |

|---|---|---|

| 1. Halogenation | This compound → Butyl 3-bromo-4-acetamidobenzoate | NBS (N-Bromosuccinimide), Acid catalyst |

| 2. Cross-Coupling | Butyl 3-bromo-4-acetamidobenzoate + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) |

This table represents a generalized, illustrative pathway.

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies (excluding biological activity evaluation)

This compound and its parent compound, 4-acetamidobenzoic acid, are valuable building blocks for generating libraries of novel molecules for structure-activity relationship (SAR) studies. nih.gov The functional groups of the molecule—the ester, the amide, and the aromatic ring—provide multiple handles for chemical modification. The goal of such synthetic efforts is to systematically alter parts of the molecule to create a diverse set of analogues.

Synthetic strategies often involve transformations of the carboxyl and amino groups, or further substitution on the aromatic ring.

Modification at the Carboxyl Group: One common derivatization pathway begins with the hydrolysis of the butyl ester to yield the corresponding carboxylic acid, 4-acetamidobenzoic acid (Acedoben). ebi.ac.uk This acid can then be activated and coupled with various amines or alcohols. A frequent transformation is the reaction of the parent ester or acid with hydrazine (B178648) hydrate (B1144303) to form 4-aminobenzohydrazide, a key intermediate that can be further reacted with aldehydes, ketones, or isothiocyanates to produce a wide range of hydrazone or thiosemicarbazide (B42300) derivatives. nih.gov

Modification at the Amino Group: Alternatively, the acetamido group can be hydrolyzed under acidic or basic conditions to reveal the free amine, Butyl 4-aminobenzoate. chemicalbook.com This primary amine is a versatile functional group for derivatization. For example, it can undergo condensation with various substituted aldehydes to form a series of Schiff bases (imines). nih.govmdpi.com This reaction provides a straightforward method for introducing a wide variety of aromatic or heterocyclic moieties onto the core structure.

Complex Derivatizations for SAR: More complex derivatives for SAR studies often involve multi-step synthetic sequences. For example, a synthetic route might start with a substituted nitrobenzoate. nih.gov The nitro group can be reduced to an amine via palladium-catalyzed hydrogenation. This newly formed amine can then be acylated or coupled with a carboxylic acid using peptide coupling reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) to form a new amide bond, systematically building up molecular complexity. nih.gov

Table 3: Examples of Synthetic Transformations for SAR Studies

| Starting Material Core | Reaction Type | Reagents | Derivative Class Formed | Source |

|---|---|---|---|---|

| 4-Aminobenzoate | Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol | Hydrazides | nih.gov |

| 4-Aminobenzoic Acid | Schiff Base Condensation | Substituted Aldehydes, Methanol | Imines (Schiff Bases) | nih.govmdpi.com |

| Substituted Benzoic Acid | Amide Coupling | Amine, PyBOP, Triethylamine | Amides | nih.gov |

| Substituted Nitrobenzoate | Nitro Group Reduction | H₂, Pd/C Catalyst | Anilines | nih.gov |

Applications in Advanced Materials Science

Functional Organic Materials Development

The development of functional organic materials hinges on the design of molecules that exhibit specific optical, electronic, or physical properties. The structure of Butyl 4-acetamidobenzoate incorporates key features often sought in the molecular engineering of such materials.

Non-linear optical (NLO) phenomena occur when materials interact with intense light, leading to effects like frequency doubling (second-harmonic generation). Organic molecules that exhibit significant NLO activity typically possess a conjugated π-electron system with electron-donating and electron-accepting groups at opposite ends. jhuapl.edumdpi.com This arrangement creates a molecular dipole and enhances the second-order hyperpolarizability (β) of the molecule.

The this compound molecule fits this design principle:

Electron Donor: The acetamido group (-NHCOCH₃) acts as an electron-donating group.

Electron Acceptor: The ester group (-COOBu) functions as an electron-accepting group.

Conjugated System: The benzene (B151609) ring provides the necessary π-electron system to facilitate charge transfer between the donor and acceptor groups.

Table 1: Structural Features of this compound and their Relevance to NLO Properties

| Molecular Component | Function | Potential NLO Contribution |

|---|---|---|

| Acetamido Group | Electron Donor | Creates molecular asymmetry and facilitates intramolecular charge transfer. |

| Benzoate (B1203000) Group | Electron Acceptor / π-System | Completes the "push-pull" structure and provides the conjugated pathway. |

Optoelectronic devices rely on materials that can interact with or produce light in response to an electrical field. The same "push-pull" electronic structure that makes a molecule a candidate for NLO applications also makes it relevant for optoelectronics. jhuapl.edu The ability to form organized thin films is crucial for device fabrication. The butyl group in this compound can play a critical role here, influencing the molecule's solubility and its ability to self-organize, which are key for creating the uniform, high-quality films required for devices like organic light-emitting diodes (OLEDs) or optical switches. jhuapl.edu

Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. fiveable.mewikipedia.org The structure of this compound contains multiple features that enable it to participate in these interactions.

In host-guest chemistry, a larger "host" molecule forms a complex with a smaller "guest" molecule. wikipedia.org While this compound is more likely to act as a guest due to its size, its functional groups could allow it to bind selectively within the cavities of hosts like cyclodextrins or calixarenes. fiveable.menih.gov The hydrophobic butyl chain could fit into a nonpolar cavity, while the more polar acetamidobenzoate portion could interact with the host's rim through hydrogen bonding. Such host-guest complexes are pivotal for applications in drug delivery, sensing, and catalysis. nih.govnih.gov

The ability of molecules to spontaneously organize into well-defined structures is fundamental to creating advanced materials. This compound is well-equipped for self-assembly due to two primary interactions:

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are highly directional and can lead to the formation of one-dimensional chains or two-dimensional sheets.

π-π Stacking: The aromatic benzene rings can stack on top of each other, an interaction that helps to organize the molecules in the solid state.

The interplay between these forces, along with the steric influence of the butyl group, could direct the formation of complex supramolecular architectures like liquid crystals or organogels.

Polymer Chemistry and Material Building Blocks

Chemical building blocks are relatively simple molecules that can be used in the synthesis of more complex structures, including polymers. ossila.comlifechemicals.com this compound can be considered a functional building block. The core 4-acetamidobenzoic acid can be modified, for instance, by hydrolyzing the ester back to a carboxylic acid. This acid could then be polymerized with a diol to create polyesters, with the acetamido group and the butyl chain's remnant acting as a functional side group. Such side groups could impart specific properties to the final polymer, such as altered solubility, thermal stability, or the ability to participate in hydrogen bonding, influencing the material's mechanical properties. Although Butyl 4-aminobenzoate (B8803810) is more commonly cited as a polymer precursor, the acetylated form offers a protected amine that could be useful in multi-step syntheses. chemimpex.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-acetamidobenzoic acid |

| Butyl 4-aminobenzoate |

| Cyclodextrins |

Monomer Synthesis for Polyimides and other Polymers

There is no available research indicating that this compound is used as a monomer for synthesizing polyimides or other polymers. The standard synthesis of aromatic polyimides involves the reaction of a diamine with a dianhydride. The nitrogen atom in this compound is part of an acetamido group and is not a primary amine, rendering it unreactive for the nucleophilic attack required in this polymerization process.

Modifiers in Polymer Networks

No studies have been found that describe the use of this compound as a modifier in polymer networks. Chemical modifiers typically possess functional groups that can react with or physically interact with the polymer chains to alter the network's properties. The chemical structure of this compound does not lend itself to the common modification strategies for creating advanced polymer networks.

Green Chemistry Principles in Synthesis and Processing

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. savemyexams.comchemrxiv.org A high atom economy signifies a more sustainable process with less waste generation. savemyexams.com The primary synthesis route for Butyl 4-acetamidobenzoate is the Fischer esterification of 4-acetamidobenzoic acid with butan-1-ol, typically catalyzed by an acid.

The balanced chemical equation for this reaction is: C₉H₉NO₃ (4-acetamidobenzoic acid) + C₄H₁₀O (Butan-1-ol) → C₁₃H₁₇NO₃ (this compound) + H₂O (Water)

The atom economy for this synthesis can be calculated using the molecular weights of the reactants and the desired product.

Table 1: Atom Economy Calculation for the Synthesis of this compound

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 4-acetamidobenzoic acid | C₉H₉NO₃ | 179.17 | Reactant |

| Butan-1-ol | C₄H₁₀O | 74.12 | Reactant |

| This compound | C₁₃H₁₇NO₃ | 235.28 | Desired Product |

Total Mass of Reactants: 179.17 g/mol + 74.12 g/mol = 253.29 g/mol

Mass of Desired Product: 235.28 g/mol

Atom Economy: (Mass of Desired Product / Total Mass of Reactants) x 100 = (235.28 / 253.29) x 100 ≈ 92.89%

Use of Alternative Solvents and Solvent-Free Reactions

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to pollution and pose health risks. Green chemistry encourages the use of safer, alternative solvents or, ideally, the elimination of solvents altogether. unibo.itnih.gov

Alternative Solvents: The selection of a solvent is critical for optimizing a reaction while minimizing environmental impact. researchgate.net For esterification reactions similar to the synthesis of this compound, research has focused on replacing hazardous solvents like halogenated compounds with greener alternatives. rsc.org Bio-based solvents such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and Cyclopentyl methyl ether (CPME) are considered more environmentally friendly options than traditional ether solvents like THF or 1,4-dioxane. sigmaaldrich.comwhiterose.ac.uk Butyl acetate (B1210297) itself has been studied as a component in greener solvent systems, capable of replacing hazardous solvents in certain transformations. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent offers significant environmental benefits, including the elimination of solvent waste and simplified purification processes. nih.govcmu.edu Solvent-free esterification can be achieved by heating a mixture of the carboxylic acid and alcohol with a suitable catalyst. researchgate.net This approach increases reactant concentration, which can accelerate reaction rates. For the synthesis of this compound, a solvent-free approach would involve directly reacting 4-acetamidobenzoic acid and butan-1-ol, potentially under vacuum to remove the water byproduct and drive the reaction to completion. This method directly aligns with the green chemistry principles of waste prevention and process simplification. ijisrt.com

Microwave and Ultrasonic-Assisted Synthesis

Alternative energy sources are a key tool in green chemistry for enhancing reaction rates and reducing energy consumption compared to conventional heating methods. ajrconline.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique for accelerating organic reactions. rasayanjournal.co.in In the synthesis of related esters like butyl benzoate (B1203000), microwave-assisted methods have been shown to dramatically reduce reaction times from hours to mere minutes. ijsdr.orgijsdr.org This rapid, volumetric heating can lead to higher yields and improved product purity by minimizing the formation of side products. rasayanjournal.co.in The efficiency of microwave-assisted synthesis makes it a highly attractive green alternative to conventional refluxing, which requires prolonged heating and greater energy input. ajrconline.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Butyl Benzoate

| Method | Reaction Time | Purity (Rf value) | Reference |

|---|---|---|---|

| Conventional Heating | 45 min | 0.71 | ijsdr.org |

Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green method for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates. researchgate.netnih.gov Ultrasonic-assisted esterification has been successfully used for synthesizing various esters, often providing excellent yields in shorter time frames and under milder conditions than traditional methods. derpharmachemica.com This technique can be applied to the synthesis of this compound to reduce reaction times and energy consumption. ijisrt.comnih.gov

Catalytic Synthesis for Reduced Waste

The use of catalysts is a cornerstone of green chemistry. Catalysts are preferred over stoichiometric reagents because they are used in small amounts, can be recycled, and increase reaction selectivity, thereby reducing waste. mdpi.com

In the esterification synthesis of this compound, traditional catalysts like concentrated sulfuric acid are effective but are also highly corrosive, difficult to recycle, and generate significant acidic waste. derpharmachemica.com Green chemistry focuses on replacing such homogeneous mineral acids with more benign and reusable alternatives.

Heterogeneous Catalysts: Solid acid catalysts offer a significant advantage as they can be easily separated from the reaction mixture by filtration and can often be reused multiple times. This simplifies product purification and minimizes waste. Examples of solid catalysts investigated for esterification include:

SBA-15 loaded with copper sulfate (B86663) (CuSO₄/SBA-15): This type of catalyst has shown high efficiency and reusability in related alkylation reactions. nih.gov

Modified Zirconium Metal-Organic Frameworks (MOFs): These materials possess high surface areas and tunable acidity, making them effective and reusable catalysts for organic synthesis. nih.gov

Other Green Catalytic Systems:

Heteropoly acids: These are strong Brønsted acids that are less corrosive and more environmentally friendly than mineral acids. Catalysts like (NH₄)₆[MnMo₉O₃₂]·8H₂O have been shown to be highly effective and selective for butyl acetate synthesis, offering a promising alternative for related esterifications. derpharmachemica.com

By employing recyclable catalysts, the synthesis of this compound can become more sustainable, reducing both the environmental impact and the cost associated with waste disposal and catalyst consumption.

Development of Advanced Analytical Methodologies

Chromatographic Techniques for Purity and Quantification

Chromatography is a fundamental separation technique widely employed for the analysis of pharmaceutical compounds and fine chemicals. The choice of method depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile or thermally sensitive compounds like Butyl 4-acetamidobenzoate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

Method development for this compound typically involves a systematic process to optimize separation from potential impurities and degradation products. jchr.orgijprs.com Key steps include the selection of an appropriate column, mobile phase composition, and detector settings. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which provides good retention for moderately non-polar compounds.